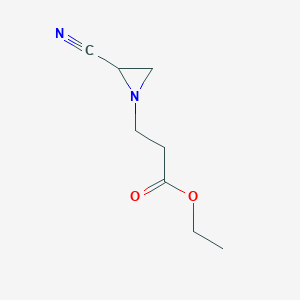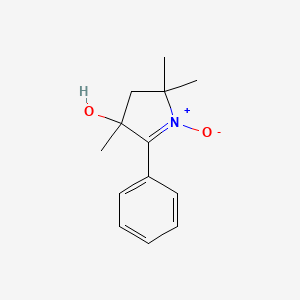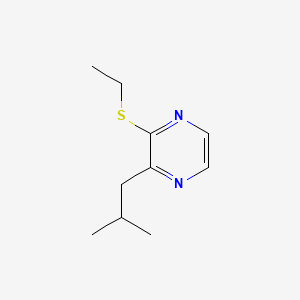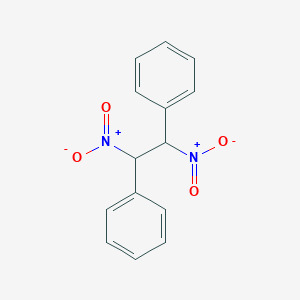
4-Oxooct-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxooct-2-enoic acid is a chemical compound with the molecular formula C₈H₁₂O₃ It is a member of the oxo carboxylic acids family, characterized by the presence of both a ketone and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: 4-Oxooct-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . Another method involves the Wittig reaction, which is a straightforward synthesis route for producing (E)-4-oxonon-2-enoic acid and its analogues .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The use of microwave-assisted synthesis can enhance reaction rates and improve overall efficiency.
化学反応の分析
Types of Reactions: 4-Oxooct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxo acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of higher oxo acids.
Reduction: Formation of 4-hydroxyoct-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Oxooct-2-enoic acid has a wide range of applications in scientific research:
Industry: The compound is used in the synthesis of various industrial chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-oxooct-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like kynurenine-3-hydroxylase by binding to the active site and preventing substrate access . This inhibition can modulate metabolic pathways and exert therapeutic effects in conditions such as neurodegenerative diseases.
類似化合物との比較
4-Oxobut-2-enoic acid: Another oxo carboxylic acid with similar reactivity but a shorter carbon chain.
4-Oxonon-2-enoic acid: A longer-chain analogue with similar biological activity.
4-Oxopent-2-enoic acid: A compound with a different carbon chain length and distinct reactivity.
Uniqueness: 4-Oxooct-2-enoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form biologically active derivatives makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
68676-80-2 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
4-oxooct-2-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-7(9)5-6-8(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
InChIキー |
CDSPNJPCFIROMS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)

![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)

![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)



![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)

![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

